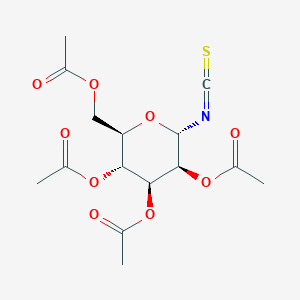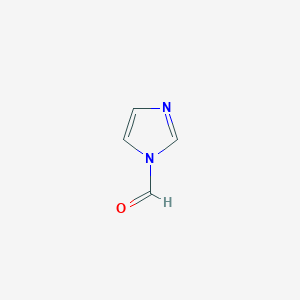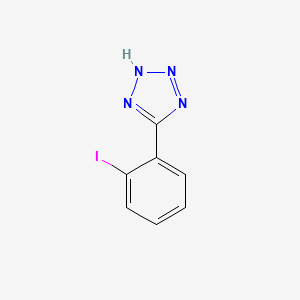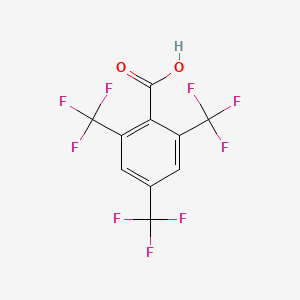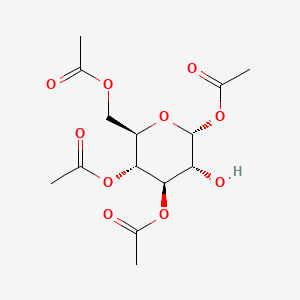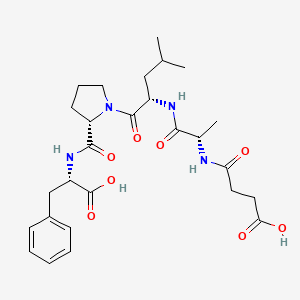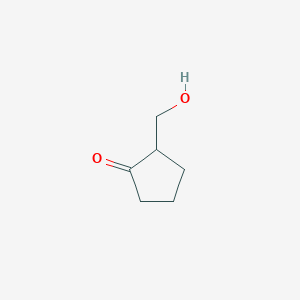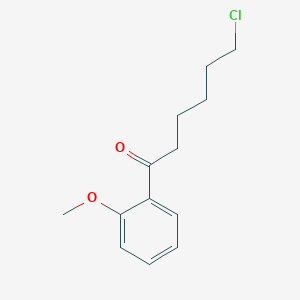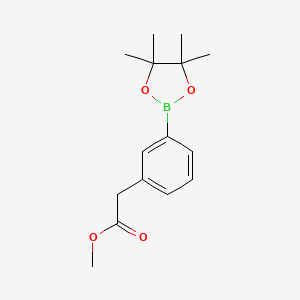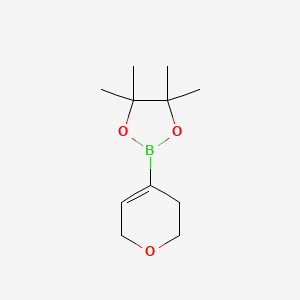
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
概要
説明
Synthesis Analysis
The synthesis of boronic acid pinacol esters can be achieved through various methods. For instance, the iridium-catalyzed aromatic borylation is mentioned as a one-step access to a pyridine-4-boronic acid pinacol ester . Another method involves the isolation of a lithium hydroxy ate complex from a bromo-substituted pyrazole and triisopropyl borate, which is then used to synthesize the boronic acid pinacol ester . The synthesis process often requires optimization to improve yields and purity, as demonstrated in the preparation of a pinacol 1-methyl-1H-pyrazole-5-boronate .
Molecular Structure Analysis
The molecular structure of boronic acid pinacol esters is characterized by the presence of a boronic acid group and a pinacol ester moiety. The structure is often confirmed using nuclear magnetic resonance (NMR) spectroscopy, which provides detailed information about the compound's molecular framework .
Chemical Reactions Analysis
Boronic acid pinacol esters are versatile reagents in Suzuki cross-coupling reactions. They can react with various (hetero)aryl bromides to form coupled products . The presence of electron-withdrawing or electron-donating groups on the boronic ester influences the reactivity and the outcome of the coupling reactions. Additionally, the formation of cyclic boronate esters can enhance Lewis acidity, which can affect the strength of interactions such as cation-π stacking, as seen in the formation of an exciplex with a pyridinium boronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol esters are influenced by their molecular structure. For example, the Lewis acidity of a cyclic boronate ester can be enhanced by the addition of pinacol, which can lead to a significant increase in fluorescence upon exciplex formation . The stability of these compounds is also an important property, with some boronic esters, such as the lithium hydroxy ate complex, exhibiting long-term bench stability, which is advantageous for their use in Suzuki couplings .
科学的研究の応用
Improved Synthesis Processes
An improved synthesis method for boronic acid pinacol esters involves the isolation of corresponding lithium hydroxy ate complexes, showcasing advancements in the synthesis of complex molecules. This process enhances the yield and stability, facilitating direct use in Suzuki couplings without additional base requirements, illustrating the compound's role in streamlining synthetic routes (Mullens, 2009).
Catalysis and Polymer Synthesis
The compound has been pivotal in catalysis, notably in vinylic C-H borylation of cyclic vinyl ethers, enhancing the efficiency and selectivity of such reactions. This application underscores its versatility in synthesizing key precursors for various organic compounds, including vineomycinone B2 methyl ester and C-substituted D-glucals (Kikuchi et al., 2008).
Analytical Challenges and Solutions
Analyzing highly reactive pinacolboronate esters poses significant challenges due to their propensity for facile hydrolysis. Innovative approaches have been developed to stabilize and adequately solubilize these compounds for purity analysis, demonstrating the compound's critical role in ensuring the quality of intermediates used in pharmaceutical synthesis (Zhong et al., 2012).
Photoinduced Borylation
A metal- and additive-free method for the photoinduced borylation of haloarenes to boronic acids and esters has been developed, highlighting an eco-friendly approach to synthesizing these compounds. This method eliminates the need for toxic metal catalysts and simplifies purification, offering a greener alternative for generating boronic acids and esters on a multigram scale (Mfuh et al., 2017).
Copolymer Synthesis
The use of isopropenyl boronic acid pinacol ester in radical polymerization showcases its utility in synthesizing conventionally inaccessible copolymers. This application reveals the compound's contribution to expanding the range of available polymers and enhancing the versatility of polymer chemistry (Makino et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSGEBYQRMBTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459069 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | |
CAS RN |
287944-16-5 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

